PDE5 Inhibitory Potency: Dimethylsildenafil (Methyl-Sildenafil) vs. Demethyl-Vardenafil
A direct comparative study investigating the structural basis for PDE5 inhibition potency synthesized 'methyl-sildenafil' (dimethylsildenafil) and compared it to 'demethyl-vardenafil'. The IC50 of dimethylsildenafil indicated it was 64 times less potent than demethyl-vardenafil in inhibiting purified PDE5 enzyme activity [1]. This quantifies a substantial potency gap resulting from a single structural modification. In the same study, sildenafil was 40 times less potent than vardenafil, confirming that the methyl/ethyl substituent difference on the piperazine ring is not the primary driver of this potency disparity, but rather the heterocyclic ring system [1].
| Evidence Dimension | PDE5 Inhibition Potency (Relative IC50 Ratio) |
|---|---|
| Target Compound Data | 64 times less potent than comparator (relative ratio) |
| Comparator Or Baseline | Demethyl-vardenafil (relative ratio = 1x) |
| Quantified Difference | Dimethylsildenafil is 64-fold less potent than demethyl-vardenafil. |
| Conditions | Purified PDE5 enzyme assay; IC50 determination via inhibition of cGMP hydrolysis. |
Why This Matters
This 64-fold potency difference directly informs the selection of dimethylsildenafil over demethyl-vardenafil or vardenafil in SAR studies focused on the piperazine moiety's contribution to PDE5 binding, ensuring appropriate compound selection for mechanistic investigations.
- [1] Corbin JD, et al. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Neurochem Int. 2004 Nov;45(6):859-863. View Source
